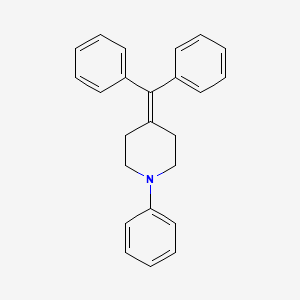
4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of two methyl groups at the 4 and 5 positions and a trichloromethyl group at the 2 position of the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,5-dimethyl-2-(trichloromethyl)-1,3-dioxolane with a suitable base can lead to the formation of the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the trichloromethyl group or other modifications.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler oxazole compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in research related to enzyme inhibition and other biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of an oxazole ring.
4,5-Dimethyl-2-(trichloromethyl)-1,3-thiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Uniqueness
4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole is unique due to the presence of the trichloromethyl group, which imparts specific chemical reactivity and properties. This makes it distinct from other similar compounds and useful in applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
918823-55-9 |
|---|---|
Molekularformel |
C6H6Cl3NO |
Molekulargewicht |
214.5 g/mol |
IUPAC-Name |
4,5-dimethyl-2-(trichloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C6H6Cl3NO/c1-3-4(2)11-5(10-3)6(7,8)9/h1-2H3 |
InChI-Schlüssel |
ATDHGJSLTLJTJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)C(Cl)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde](/img/structure/B12619493.png)
![2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B12619499.png)
![5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12619502.png)


![6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine](/img/structure/B12619510.png)
![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12619511.png)
![3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol](/img/structure/B12619527.png)
silane](/img/structure/B12619530.png)
![2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12619535.png)
![2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]](/img/structure/B12619537.png)

![2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12619549.png)
